Home > Products > Screening Compounds P66205 > N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide
N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide - 1049525-66-7

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide

Catalog Number: EVT-2878686
CAS Number: 1049525-66-7
Molecular Formula: C22H30N4O3S
Molecular Weight: 430.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives

Compound Description: This series of compounds features a 3-phenyl-1H-pyrazole-5-carboxamide core with various substituents. The research investigates the electrospray ionization tandem mass spectrometry (ESI MS/MS) fragmentation patterns of these derivatives, particularly an unusual loss of 11 u. []

Relevance: These compounds share the 3-(4-phenylpiperazin-1-yl)propyl substituent with the target compound, N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)acetamide. The research highlights the significance of this structural motif in mass spectrometry analysis.

1-[3-(4-phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one derivatives

Compound Description: This series encompasses phenylpiperazine and phenylpiperidine derivatives with a 3,3-disubstituted pyrrolidin-2-one fragment. The study investigates their antiarrhythmic and antihypertensive activities, attributing the observed effects to their affinity for α1-adrenoceptors. []

Relevance: These compounds share the core structure of a phenylpiperazine with a propyl linker connecting it to another pharmacophore, similar to the target compound, N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)acetamide. This highlights the importance of the phenylpiperazine moiety and its linker in potential drug candidates.

N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives

Compound Description: This series focuses on N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, synthesized from duloxetine. The researchers characterized these compounds using 1H NMR, IR, and MS. []

Relevance: These compounds share the 4-acylpiperazin-1-yl moiety with the target compound, N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)acetamide. The difference lies in the acyl group and the presence of a different substituent on the nitrogen atom. This comparison highlights potential modifications to the target compound and their characterization.

N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives

Compound Description: This group comprises N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives, synthesized and evaluated for their anticonvulsant and neurotoxic properties. The study focuses on incorporating an aromatic ring into the cyclohexane ring for improved activity. []

Relevance: Similar to N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)acetamide, these compounds feature an arylpiperazine moiety, showcasing its potential significance in designing compounds with anticonvulsant properties.

Properties

CAS Number

1049525-66-7

Product Name

N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide

IUPAC Name

N-[3-methyl-4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]acetamide

Molecular Formula

C22H30N4O3S

Molecular Weight

430.57

InChI

InChI=1S/C22H30N4O3S/c1-18-17-20(24-19(2)27)9-10-22(18)30(28,29)23-11-6-12-25-13-15-26(16-14-25)21-7-4-3-5-8-21/h3-5,7-10,17,23H,6,11-16H2,1-2H3,(H,24,27)

InChI Key

CDXQNYQZXFOXPH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.